molecular formula C11H14N2O2S B7571258 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B7571258
M. Wt: 238.31 g/mol
InChI Key: ORKOTQXEANKAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a compound that features a piperidine ring substituted with a thiophene moiety and a carboxamide group

Properties

IUPAC Name

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10-4-3-8(6-12-10)11(15)13-7-9-2-1-5-16-9/h1-2,5,8H,3-4,6-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOTQXEANKAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide typically involves the condensation of a piperidine derivative with a thiophene-containing reagent. One common method is the amidation reaction, where a carboxylic acid derivative reacts with an amine to form the desired amide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with biological receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Piperidine derivatives: Compounds such as piperidine-3-carboxamide and piperidine-4-carboxamide are structurally related.

Uniqueness

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is unique due to the combination of the thiophene and piperidine moieties, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.